

An In-Depth Technical Guide to 1,2-Dibromo-1,2-dichloroethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dibromo-1,2-dichloroethane

Cat. No.: B1202211

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,2-dibromo-1,2-dichloroethane**, a halogenated hydrocarbon of significant interest in synthetic chemistry. This document consolidates essential information regarding its chemical identity, physicochemical properties, synthesis, spectroscopic characterization, reactivity, and safety protocols. With a focus on its practical application for researchers and professionals in drug development, this guide aims to be a definitive resource for the safe and effective use of this versatile chemical intermediate.

Chemical Identity and Nomenclature

1,2-Dibromo-1,2-dichloroethane is a saturated haloalkane characterized by the presence of both bromine and chlorine atoms on adjacent carbon atoms.

- IUPAC Name: **1,2-dibromo-1,2-dichloroethane**
- CAS Number: 683-68-1
- Synonyms: 1,2-Dichloro-1,2-dibromoethane, Dibromodichloroethane

Physicochemical Properties

A summary of the key physical and chemical properties of **1,2-dibromo-1,2-dichloroethane** is presented in the table below. This data is crucial for its handling, application in reactions, and for purification processes.

Property	Value	Reference(s)
Molecular Formula	$C_2H_2Br_2Cl_2$	[1]
Molecular Weight	256.75 g/mol	[1]
Appearance	Colorless to pale yellow liquid	
Melting Point	-27 °C	
Boiling Point	195 °C	
Density	2.135 g/cm ³	
Refractive Index	1.5662 (estimate)	
Solubility	Soluble in alcohol, ether, acetone, and benzene. Low solubility in water.	[2]

Synthesis and Experimental Protocols

The most common and historically significant method for the synthesis of **1,2-dibromo-1,2-dichloroethane** is the direct bromination of 1,2-dichloroethylene.[\[3\]](#)

General Reaction Scheme

The synthesis involves the electrophilic addition of bromine across the double bond of 1,2-dichloroethylene. The reaction can be carried out using either the cis or trans isomer of the starting material, which may influence the stereochemical outcome of the product.

Illustrative Experimental Protocol

While a detailed modern protocol from a peer-reviewed journal is not readily available in the public domain, the following procedure is based on established principles of halogenation reactions and historical accounts.[\[3\]](#)

Materials:

- 1,2-Dichloroethylene
- Liquid bromine
- An inert solvent (e.g., carbon tetrachloride or dichloromethane)
- Round-bottom flask
- Dropping funnel
- Condenser
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser, dissolve 1,2-dichloroethylene in an appropriate volume of an inert solvent.
- Cool the flask in an ice bath to control the exothermic reaction.
- Slowly add liquid bromine from the dropping funnel to the stirred solution of 1,2-dichloroethylene. The characteristic red-brown color of bromine should disappear as it reacts.
- After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure completion.
- The solvent can be removed under reduced pressure to yield the crude product.
- Purification can be achieved by distillation under reduced pressure.

Note: This is a generalized procedure. Researchers should consult relevant literature and perform appropriate risk assessments before conducting this experiment. The reaction should

be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Spectroscopic Data and Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **1,2-dibromo-1,2-dichloroethane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: Due to the symmetry of the molecule, a single signal is expected for the two equivalent protons. The exact chemical shift would be influenced by the electronegativity of the adjacent halogens.
- ^{13}C NMR: Similarly, a single signal is expected for the two equivalent carbon atoms.[\[4\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **1,2-dibromo-1,2-dichloroethane** would be characterized by the following absorption bands:

- C-H stretching: Typically observed in the range of 2900-3000 cm^{-1} .
- C-Cl stretching: Strong absorptions in the fingerprint region, generally between 600-800 cm^{-1} .
- C-Br stretching: Strong absorptions in the lower frequency region of the fingerprint region, typically between 500-600 cm^{-1} .[\[5\]](#)

Mass Spectrometry (MS)

The mass spectrum of **1,2-dibromo-1,2-dichloroethane** will exhibit a complex molecular ion peak pattern due to the isotopic distribution of bromine (^{79}Br and ^{81}Br) and chlorine (^{35}Cl and ^{37}Cl). The fragmentation pattern would likely involve the loss of halogen atoms and smaller neutral fragments.[\[6\]](#)[\[7\]](#)

Reactivity and Applications in Organic Synthesis

1,2-Dibromo-1,2-dichloroethane is a versatile intermediate in organic synthesis, primarily owing to the reactivity of its carbon-halogen bonds.

Dehalogenation Reactions

The compound can undergo dehalogenation reactions to form halogenated ethylenes, which are valuable monomers and synthetic intermediates.[\[2\]](#)

Nucleophilic Substitution Reactions

The bromine and chlorine atoms can be displaced by nucleophiles, allowing for the introduction of a variety of functional groups. The presence of multiple halogens allows for sequential and selective substitution reactions under controlled conditions.

Use in the Synthesis of Biologically Relevant Molecules

While specific examples of the direct use of **1,2-dibromo-1,2-dichloroethane** in the synthesis of pharmaceuticals are not widely documented in readily available literature, its structural motif is relevant. Halogenated small molecules are of great interest in drug discovery for their ability to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. As a polyhalogenated ethane derivative, it serves as a building block for more complex halogenated scaffolds. Its analogous compound, 1,2-dibromoethane, is used in the synthesis of various organic compounds, including some that serve as precursors to fire retardants and in the preparation of certain Grignard reagents.[\[8\]](#)

Safety and Handling

1,2-Dibromo-1,2-dichloroethane is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Statements:

- Toxic if swallowed, in contact with skin, or if inhaled.
- Causes skin and eye irritation.

Precautionary Measures:

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles and a face shield.
- Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.
- Respiratory Protection: If engineering controls are not sufficient, use a NIOSH-approved respirator with appropriate cartridges.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Signaling Pathways and Experimental Workflows

Given that **1,2-dibromo-1,2-dichloroethane** is primarily a synthetic intermediate, it is not known to be directly involved in biological signaling pathways. However, its metabolic fate, similar to other dihaloalkanes, may involve pathways that lead to cellular toxicity. For instance, related compounds like 1,2-dibromoethane and 1,2-dichloroethane can be metabolized by cytochrome P450 enzymes and through glutathione conjugation, leading to reactive intermediates that can bind to macromolecules like DNA.

The following diagrams illustrate the primary synthesis route for **1,2-dibromo-1,2-dichloroethane** and a general workflow for its use in further synthetic applications.

Synthesis of 1,2-Dibromo-1,2-dichloroethane

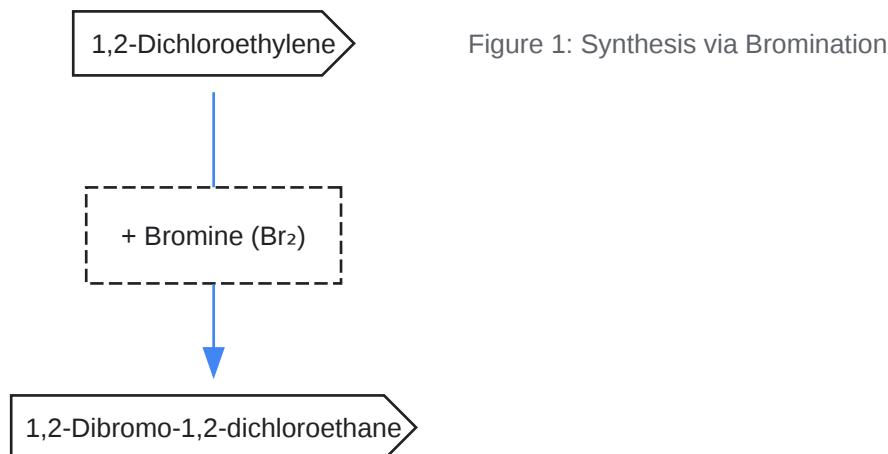


Figure 1: Synthesis via Bromination

[Click to download full resolution via product page](#)

Figure 1: Synthesis via Bromination

General Synthetic Workflow

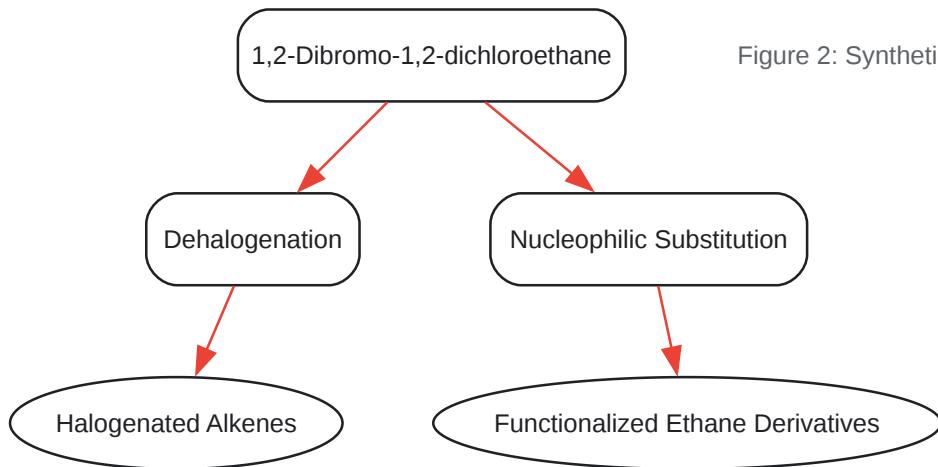


Figure 2: Synthetic Utility

[Click to download full resolution via product page](#)

Figure 2: Synthetic Utility

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-dibromo-1,2-dichloroethane [stenutz.eu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1,2-Dibromo-1,2-dichloroethane | 683-68-1 | Benchchem [benchchem.com]
- 4. C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1,2-dibromoethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C2H4Br2 BrCH2CH2Br infrared spectrum of 1,2-dibromoethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Ethane, 1,2-dibromo-1,2-dichloro- [webbook.nist.gov]
- 7. 1,2-DIBROMO-1,2-DICHLOROETHANE(683-68-1) MS [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1,2-Dibromo-1,2-dichloroethane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1202211#1-2-dibromo-1-2-dichloroethane-cas-number-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com